![molecular formula C20H24N2O3S B4710845 N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor plays a crucial role in the formation of new blood vessels, which is essential for tumor growth and metastasis. CP-673451 has shown promising results in preclinical studies and is being evaluated in clinical trials for its potential as an anticancer agent.
Wirkmechanismus
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide targets the VEGFR2 receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, this compound blocks the formation of new blood vessels, thereby depriving the tumor of the nutrients and oxygen it needs to grow and metastasize.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been shown to inhibit the proliferation and migration of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide as a research tool is its specificity for the VEGFR2 receptor. This allows researchers to target this pathway specifically, without affecting other signaling pathways. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the VEGFR2 pathway. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, there is interest in exploring the potential of this compound as a combination therapy with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit the growth of various tumor types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other chemotherapy drugs when used in combination.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-3-6-10-18(14)22-26(24,25)19-13-16(12-11-15(19)2)20(23)21-17-8-4-5-9-17/h3,6-7,10-13,17,22H,4-5,8-9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIUPPYMWAFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.